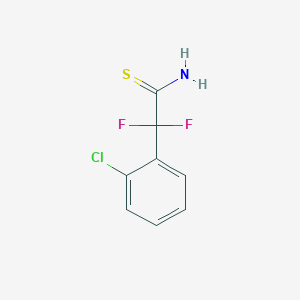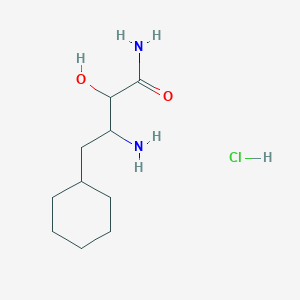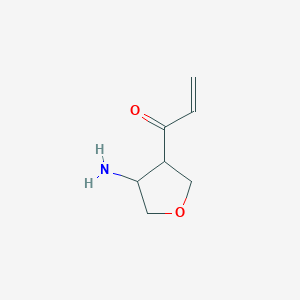
2-(Furan-2-yl)-5-methylpyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Furan-2-yl)-5-methylpyrimidine-4-carboxylic acid is a heterocyclic compound that combines a furan ring with a pyrimidine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both furan and pyrimidine rings in its structure imparts unique chemical properties that make it a valuable target for research and development.
Méthodes De Préparation
The synthesis of 2-(Furan-2-yl)-5-methylpyrimidine-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors such as furfural or furfuryl alcohol.
Formation of the Pyrimidine Ring: The pyrimidine ring is often constructed via condensation reactions involving urea or guanidine with β-dicarbonyl compounds.
Coupling of Furan and Pyrimidine Rings: The final step involves coupling the furan and pyrimidine rings through various methods, such as cross-coupling reactions or cyclization reactions.
Industrial production methods may involve optimizing these synthetic routes to improve yield and reduce costs. Catalysts and reaction conditions are carefully selected to ensure the efficient formation of the desired product.
Analyse Des Réactions Chimiques
2-(Furan-2-yl)-5-methylpyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid under strong oxidizing conditions.
Reduction: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrimidine ring.
Cyclization: Intramolecular cyclization reactions can lead to the formation of fused ring systems.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(Furan-2-yl)-5-methylpyrimidine-4-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antiviral, and anticancer agent. Its unique structure allows it to interact with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: Researchers study its interactions with enzymes and receptors to understand its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 2-(Furan-2-yl)-5-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular receptors to induce apoptosis in cancer cells. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
2-(Furan-2-yl)-5-methylpyrimidine-4-carboxylic acid can be compared with other similar compounds, such as:
2-(Furan-2-yl)pyrimidine-4-carboxylic acid: Lacks the methyl group, which may affect its reactivity and biological activity.
5-Methyl-2-(thiophen-2-yl)pyrimidine-4-carboxylic acid: Contains a thiophene ring instead of a furan ring, leading to different electronic properties.
2-(Furan-2-yl)-5-methylpyridine-4-carboxylic acid: Contains a pyridine ring instead of a pyrimidine ring, which may alter its chemical behavior and biological interactions.
The uniqueness of this compound lies in its specific combination of furan and pyrimidine rings, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H8N2O3 |
|---|---|
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
2-(furan-2-yl)-5-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O3/c1-6-5-11-9(7-3-2-4-15-7)12-8(6)10(13)14/h2-5H,1H3,(H,13,14) |
Clé InChI |
UHUFIIFPAQHRGT-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N=C1C(=O)O)C2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


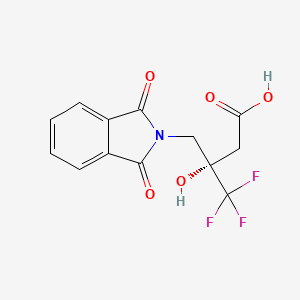
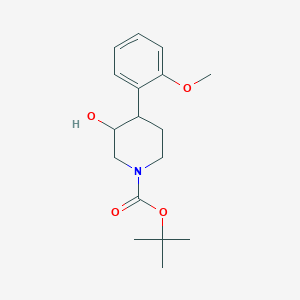
![3-{[1-(Bromomethyl)cyclobutyl]methyl}-1,2,5-thiadiazole](/img/structure/B13155157.png)
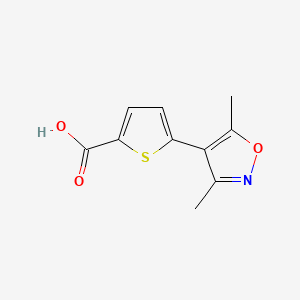
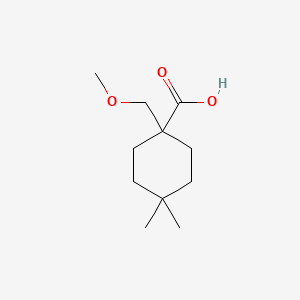
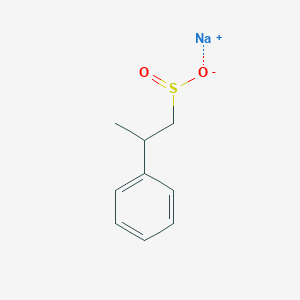
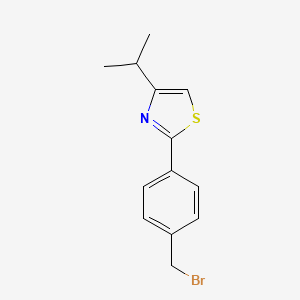
![3-{2-Azabicyclo[2.2.2]octan-2-yl}-2,2-difluoropropan-1-amine](/img/structure/B13155188.png)

